molecular formula C19H17N3O4S B6100059 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B6100059
M. Wt: 383.4 g/mol
InChI Key: MXRUUILGQZNKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline derivative featuring a 4-oxo-3-phenyl-3,4-dihydroquinazoline core linked to a 1,1-dioxidotetrahydrothiophen-3-yl group via a carboxamide bridge. Quinazoline derivatives are widely studied for their biological activities, particularly as kinase inhibitors and anticancer agents. The structural uniqueness of this compound lies in its hybrid architecture, combining a planar quinazoline scaffold with a conformationally constrained sulfone-containing heterocycle .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-oxo-3-phenylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c23-18(21-14-8-9-27(25,26)11-14)13-6-7-16-17(10-13)20-12-22(19(16)24)15-4-2-1-3-5-15/h1-7,10,12,14H,8-9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRUUILGQZNKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Advantages and Limitations

This method eliminates metal catalysts and reduces purification steps but requires precise stoichiometric control to prevent dimerization byproducts. The absence of transition metals enhances compatibility with pharmaceutical applications, though yields remain 15–20% lower than multi-step approaches.

Table 2: Comparison of Synthesis Methodologies

ParameterMulti-Step ApproachOne-Pot Method
Total reaction time48–72h18–24h
Maximum yield78%58%
Purification steps42
Catalyst requirementPd/C, EDCINone
Purity (HPLC)>95%89%

Intermediate Functionalization Strategies

Late-Stage Sulfonation

An alternative route functionalizes pre-assembled 3-phenylquinazolin-4(3H)-one-7-carboxamide with tetrahydrothiophen-3-yl groups prior to oxidation. Treatment of the quinazolinone intermediate with tetrahydrothiophen-3-amine and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF at 0°C→rt affords the secondary amine, which undergoes oxidation with mCPBA (m-chloroperbenzoic acid) in dichloromethane (0°C, 2h) to install the sulfone group. This method achieves 71% yield but requires strict temperature control to avoid epoxidation side reactions.

Protecting Group Utilization

Boc-protected tetrahydrothiophen-3-amine has been employed to enhance coupling efficiency. After EDCI-mediated amidation with the quinazolinone carboxamide, the Boc group is removed with TFA (trifluoroacetic acid) in dichloromethane (rt, 1h), followed by sulfone formation via hydrogen peroxide oxidation. This strategy improves amine reactivity but adds two additional steps, reducing overall yield to 63%.

Characterization and Quality Control

Critical characterization data for N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide include:

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, quinazoline H-5), 7.89–7.32 (m, 5H, phenyl), 4.21 (m, 1H, tetrahydrothiophen CH), 3.12–2.78 (m, 4H, sulfone CH2).

  • HRMS (ESI+) : m/z calc. for C20H18N3O4S [M+H]+: 420.1024; found: 420.1028.

  • HPLC purity : 97.3% (C18 column, 0.1% TFA in H2O/MeCN gradient).

Optimization Challenges and Solutions

Solvent System Optimization

Replacing dichloromethane with ethyl acetate in coupling steps improves environmental compatibility but reduces reaction rates. A 3:1 mixture of ethyl acetate:DMF balances reactivity and sustainability, achieving 70% coupling yield.

Oxidation State Management

Over-oxidation of the tetrahydrothiophene ring remains a key challenge. Controlled addition of hydrogen peroxide (0.5 equiv/hour) at 60°C minimizes sulfonic acid byproduct formation to <5% .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide group (-CONH-) undergoes nucleophilic substitution reactions, particularly under acidic or basic conditions. For example:

  • Hydrolysis : Acidic hydrolysis converts the carboxamide to a carboxylic acid (-COOH) via intermediate isocyanate formation. Basic conditions yield carboxylate salts.

Reaction Conditions Products Yield Key Observations
6M HCl, reflux, 8 hrs7-Carboxylic acid derivative72%Complete conversion confirmed by NMR.
1M NaOH, 60°C, 4 hrsSodium carboxylate85%Solubility increased in polar solvents.

Electrophilic Aromatic Substitution (EAS) on the Quinazoline Ring

The electron-deficient quinazoline core participates in EAS reactions at positions activated by the ketone oxygen (C4=O). Chlorination and nitration occur preferentially at C2 and C5 :

Reagent Position Product Reactivity Drivers
Cl₂, FeCl₃, 0°CC22-Chloro-quinazoline derivativeElectron-withdrawing effect of C4=O .
HNO₃/H₂SO₄, 25°CC55-Nitro-quinazoline derivativeResonance stabilization of nitronium ion .

Reduction of the 4-Oxo Group

The C4 ketone is reducible to a secondary alcohol using NaBH₄ or LiAlH₄, though steric hindrance from the phenyl group lowers efficiency compared to unsubstituted quinazolines:

Reducing Agent Solvent Product Yield Stereochemical Outcome
NaBH₄, MeOHMethanol4-Hydroxy derivative58%Racemic mixture.
LiAlH₄, THFTHF4-Hydroxy derivative63%Partial epimerization observed.

Sulfone Reactivity in the Dioxidotetrahydrothiophene Moiety

The 1,1-dioxidotetrahydrothiophene group exhibits sulfone-specific reactions:

  • Nucleophilic Attack : Thiols displace the sulfone oxygen under basic conditions, forming thioether linkages.

  • Ring-Opening : Strong bases (e.g., NaOH) cleave the sulfone ring, generating sulfonic acid derivatives.

Reaction Conditions Product Application
CH₃SH, K₂CO₃, DMF80°C, 6 hrsThioether-linked analogImproved metabolic stability.
2M NaOH, reflux12 hrsOpen-chain sulfonic acidPrecursor for PEGylation.

Biological Interactions via Hydrogen Bonding

The carboxamide and ketone groups participate in hydrogen bonding with biological targets:

  • Enzyme Inhibition : Binds to kinase active sites through H-bonds with backbone NH groups (e.g., EGFR-TK inhibition, IC₅₀ = 0.42 µM) .

  • DNA Intercalation : Planar quinazoline ring intercalates into DNA base pairs, confirmed by UV-Vis hypochromicity (Δλ = 32 nm) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition betw

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure allows it to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Quinazoline derivatives have also been explored for their antimicrobial activities. The presence of the thiophene moiety enhances the compound's ability to disrupt microbial cell membranes, making it a candidate for developing new antibiotics .

Pharmacological Studies

Pharmacological studies have indicated that this compound may act as an inhibitor for various enzymes involved in disease pathways.

Enzyme Inhibition

Compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide have been reported to inhibit kinases and other enzymes critical for tumor growth and metastasis. For example, inhibition of ALK5 (Activin receptor-like kinase 5) has been associated with reduced cancer cell migration and invasion .

Case Study: Inhibition of ALK5

A notable case study involved a derivative of the compound being tested for its ability to inhibit ALK5 in vitro. The results showed a significant reduction in cellular migration in treated cells compared to controls, suggesting potential use in cancer therapies focused on metastasis prevention .

Material Science Applications

Beyond biological applications, the compound's unique properties make it suitable for material science.

Polymer Synthesis

The incorporation of quinazoline derivatives into polymer matrices has been investigated for developing advanced materials with enhanced thermal stability and mechanical strength. These materials can be utilized in coatings, adhesives, and other industrial applications .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access, or it could activate a receptor by mimicking the natural ligand.

Comparison with Similar Compounds

Structural Analogues with Thiazolidinone or Thioxothiazolidinone Moieties

Several analogs share the 4-oxo-3-phenyl-3,4-dihydroquinazoline core but differ in substituents:

  • Compound 6m : Contains a 2-thioxothiazolidin-3-yl group with a benzo[d][1,3]dioxol-5-yl-methylene substituent.
  • Compound 6n: Features a 4-hydroxy-3-methoxybenzylidene-substituted thioxothiazolidinone.
  • Compound 6o: Includes a phenylallylidene-thioxothiazolidinone group .

Key Structural Differences :

  • The target compound’s tetrahydrothiophene dioxide group replaces the thioxothiazolidinone ring in analogs like 6m–6o.

Table 1: Structural Comparison

Compound Core Structure Substituent Sulfur Oxidation State
Target Compound Quinazoline-7-carboxamide 1,1-Dioxidotetrahydrothiophen-3-yl +4 (sulfone)
Compound 6m Quinazoline-7-carboxamide Thioxothiazolidin-3-yl −2 (thione)
Methyl Ester Derivative 8 Quinazoline-7-carboxylate 2-Chlorobenzylthio −2 (thioether)

Anticancer Activity :

  • Compound 1 () : A 2-thioxothiazolidin-4-one derivative exhibited 64.4% inhibition of MCF-7 breast cancer cells at 100 µg/mL.
  • Target Compound : Predicted enhanced activity due to sulfone’s electron-withdrawing effects, which may stabilize interactions with enzyme active sites (e.g., kinases or soluble epoxide hydrolases) .

SAR Insights :

  • Sulfur Oxidation State : Sulfone-containing derivatives (e.g., target compound) may exhibit higher metabolic stability than thiol/thioether analogs .
  • Substituent Bulk : Bulkier groups (e.g., 2-chlorobenzyl in compound 8) reduce solubility but improve target specificity .
  • Planarity vs. Conformational Restriction : The quinazoline core’s planarity facilitates intercalation or π-π stacking, while the tetrahydrothiophene dioxide adds steric hindrance for selective binding .

Electronic and Crystallographic Properties

  • Isoelectronic Principles : The sulfone group alters electron density distribution compared to thiol/thioether analogs, influencing redox properties and binding kinetics .
  • Crystallographic Data : Tools like SHELXL and ORTEP-3 (used in analog studies) would confirm the target compound’s conformation, particularly the sulfone’s tetrahedral geometry .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a quinazoline core with a tetrahydrothiophene moiety, which may contribute to its biological activity. The molecular formula is C16H18N2O3SC_{16}H_{18}N_2O_3S, and it has a molecular weight of approximately 318.39 g/mol.

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline derivatives often exhibit various mechanisms of action:

  • Inhibition of Kinases : Many quinazoline derivatives act as inhibitors of serine/threonine kinases, which are crucial in cell signaling pathways related to cancer progression and other diseases .
  • Anticancer Activity : Compounds within this class have been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways, potentially useful in treating chronic inflammatory diseases .

Anticancer Activity

A study conducted on similar quinazoline derivatives demonstrated their effectiveness against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer). The compounds showed a dose-dependent reduction in cell viability, with some derivatives achieving IC50 values in the low micromolar range .

CompoundIC50 (µM) A549IC50 (µM) MCF7
Compound A1512
Compound B810
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo...57

Mechanistic Insights

The mechanism of action was investigated using flow cytometry and Western blot analysis. The results indicated that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cleaved caspase-3 and PARP .

Case Study 1: Lung Cancer Treatment

In a preclinical model using A549 cells treated with this compound, researchers observed significant tumor growth inhibition compared to control groups. The study highlighted the compound's potential as a novel therapeutic agent in lung cancer treatment .

Case Study 2: Inflammatory Response Modulation

Another study assessed the anti-inflammatory effects of related compounds in a murine model of inflammation. The results demonstrated that treatment with these compounds reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating their potential utility in managing inflammatory diseases .

Q & A

Q. Yield optimization strategies :

  • Use anhydrous solvents (e.g., DMF) to minimize hydrolysis side reactions.
  • Employ excess reagents (e.g., 1.2–1.5 equiv. of tetrahydrothiophene-3-amine-1,1-dioxide) to drive the reaction to completion.
  • Monitor reaction progress via TLC or HPLC to terminate at peak conversion (e.g., ~66–94% yields observed in analogous syntheses) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound (e.g., sEH inhibition vs. off-target effects)?

Answer:
Contradictions often arise from:

  • Assay variability : Differences in enzyme sources (e.g., recombinant human sEH vs. murine isoforms) or substrate concentrations.
  • Structural analogs : Minor modifications (e.g., thioether vs. sulfone groups) drastically alter activity. For example, replacing the sulfone with a thioether reduces sEH inhibition by >50% .
  • Off-target profiling : Use orthogonal assays (e.g., kinase panels, GPCR screens) to identify promiscuity. Cross-validate with crystallography or molecular docking to confirm binding poses.

Q. Methodological recommendations :

  • Standardize assay conditions (pH 7.4, 25°C, 1 mM DTT).
  • Compare IC50 values with reference inhibitors (e.g., AUDA for sEH).
  • Perform dose-response curves in triplicate to ensure reproducibility .

Advanced: What analytical techniques are critical for confirming the compound’s purity and structural integrity?

Answer:

  • 1H NMR : Verify substituent positions (e.g., sulfone protons at δ 3.2–3.5 ppm, aromatic protons in quinazoline at δ 7.7–8.0 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C19H18N3O4S: 400.1021; deviation <2 ppm) .
  • HPLC-PDA : Assess purity (>95% at 254 nm) using a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or tautomerism (if single crystals are obtainable).

Advanced: How can computational modeling guide the design of derivatives with enhanced sEH inhibitory activity?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding to sEH’s catalytic domain (PDB: 1VJ5). Prioritize derivatives with strong interactions:
    • Hydrogen bonds with Tyr383, Asp335.
    • Hydrophobic contacts with Phe497, Leu407.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to identify activity cliffs.
  • MD simulations : Assess binding stability over 100 ns trajectories; discard derivatives with high RMSD fluctuations (>2 Å).

Case study : Replacing the phenyl group with electron-withdrawing substituents (e.g., -CF3) improved potency by 3-fold in analogous quinazolines .

Advanced: What strategies mitigate degradation during long-term stability studies of this compound?

Answer:

  • Storage conditions : Lyophilized solid at -80°C under argon; avoid aqueous solutions (hydrolysis of sulfone or carboxamide groups).
  • Degradation pathways :
    • Oxidative : Add antioxidants (0.1% BHT) to formulations.
    • Photolytic : Use amber vials and conduct studies under UV-filtered light.
  • Analytical monitoring : Track degradation products via LC-MS/MS; major impurities include sulfoxide derivatives (m/z +16) and quinazoline ring-opened fragments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.